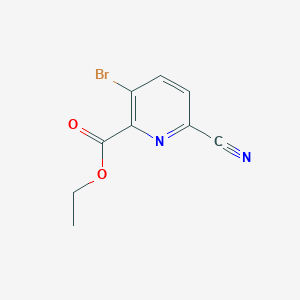
Ethyl 3-bromo-6-cyanopicolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-bromo-6-cyanopicolinate is a chemical compound with the molecular formula C9H7BrN2O2 It is a derivative of picolinic acid, featuring a bromine atom at the third position and a cyano group at the sixth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-bromo-6-cyanopicolinate typically involves the bromination of ethyl 6-cyanopicolinate. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the reagents and reaction conditions efficiently.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-bromo-6-cyanopicolinate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), and catalysts (e.g., palladium).
Reduction: Reducing agents (e.g., LiAlH4, H2/Pd).
Oxidation: Hydrolyzing agents (e.g., NaOH, HCl).
Major Products:
- Substituted derivatives depending on the nucleophile used.
- Amino derivatives from the reduction of the cyano group.
- Carboxylic acids from the hydrolysis of the ester group.
Scientific Research Applications
Ethyl 3-bromo-6-cyanopicolinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Potential use in the study of enzyme inhibitors and receptor ligands due to its structural features.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-6-cyanopicolinate depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine and cyano groups can participate in various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding, influencing the compound’s biological activity.
Comparison with Similar Compounds
Ethyl 3-bromo-4-cyanopicolinate: Similar structure but with the cyano group at the fourth position.
Ethyl 3-chloro-6-cyanopicolinate: Chlorine atom instead of bromine.
Ethyl 3-bromo-6-methylpicolinate: Methyl group instead of the cyano group.
Uniqueness: Ethyl 3-bromo-6-cyanopicolinate is unique due to the specific positioning of the bromine and cyano groups, which can significantly influence its reactivity and interactions in chemical and biological systems. This unique structure makes it a valuable compound for targeted synthesis and research applications.
Properties
Molecular Formula |
C9H7BrN2O2 |
|---|---|
Molecular Weight |
255.07 g/mol |
IUPAC Name |
ethyl 3-bromo-6-cyanopyridine-2-carboxylate |
InChI |
InChI=1S/C9H7BrN2O2/c1-2-14-9(13)8-7(10)4-3-6(5-11)12-8/h3-4H,2H2,1H3 |
InChI Key |
FYDRLFMKOGWTCV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=N1)C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















